Product packaging for 5-bromoquinoline-6-carbaldehyde(Cat. No.:CAS No. 2051588-04-4)

5-bromoquinoline-6-carbaldehyde

Cat. No.: B6215712
CAS No.: 2051588-04-4
M. Wt: 236.06 g/mol
InChI Key: KFYBIOXCTDCEDO-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold: Significance in Organic Synthesis and Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique structure and reactivity make it a versatile precursor for a wide array of complex molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The presence of the nitrogen atom in the pyridine ring influences the electronic properties of quinoline, making it a crucial component in numerous chemical reactions. numberanalytics.com

Quinoline and its derivatives are integral to the development of a variety of therapeutic agents. nih.govjddtonline.info Notably, quinoline-based compounds have been successfully commercialized as antimalarial, antibacterial, and anticancer drugs. researchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile, leading to enhanced efficacy and target selectivity. frontiersin.orgrsc.org Classical synthesis methods, such as the Skraup, Doebner-Miller, and Friedländer reactions, have been historically important for creating the quinoline core, while modern techniques focus on more efficient and environmentally friendly approaches. nih.govrsc.org

Contextualizing Halogenated Quinolines as Synthetic Intermediates and Functional Molecules

Halogenated quinolines are a significant class of compounds that serve as versatile synthetic intermediates and possess inherent biological activities. The introduction of a halogen atom, such as bromine, onto the quinoline ring can significantly alter the molecule's electronic properties and reactivity, providing a handle for further chemical modifications. oup.com This functionalization is often a key step in the synthesis of more complex molecules with desired therapeutic properties. nih.gov

For instance, metal-free, regioselective halogenation of 8-substituted quinolines has been developed, offering an economical route to these valuable compounds. rsc.org Halogenated quinolines have demonstrated potent antibacterial and biofilm-eradicating activities against drug-resistant pathogens, highlighting their potential in addressing the challenge of antibiotic resistance. nih.govconsensus.app The position and nature of the halogen substituent can have a profound impact on the biological activity of the resulting quinoline derivative.

Overview of Aldehyde Functionality in Quinoline Systems

The aldehyde group is a crucial functional group in organic chemistry, and its incorporation into the quinoline system opens up a vast landscape of synthetic possibilities. Quinoline carbaldehydes are valuable precursors for the synthesis of a wide range of derivatives, including Schiff bases, alcohols, carboxylic acids, and various heterocyclic systems. The reactivity of the aldehyde group allows for its participation in numerous condensation and carbon-carbon bond-forming reactions. researchgate.net

The synthesis of aldehyde-containing quinolines has been an area of active research. For example, a copper-catalyzed protocol has been developed for the synthesis of 8-acylquinolines, which is particularly useful for preparing 8-aldehyde quinolines that have been historically difficult to access. researchgate.net The position of the aldehyde group on the quinoline ring is critical, as it influences the reactivity and the types of structures that can be synthesized from it. For instance, the instability of some aminobenzaldehyde precursors in the Friedländer synthesis can be a challenge due to potential intramolecular cyclization. rsc.org

Research Rationale for Investigating 5-Bromoquinoline-6-carbaldehyde

The specific compound, this compound, combines the key features of a halogenated quinoline and a quinoline carbaldehyde. The research rationale for investigating this molecule stems from the synergistic potential of its functional groups. The bromo substituent at the 5-position can serve as a site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups to build molecular complexity.

Simultaneously, the carbaldehyde at the 6-position provides a reactive handle for derivatization. This dual functionality makes this compound a highly attractive building block for the synthesis of novel, polysubstituted quinoline derivatives. These derivatives could be explored for a range of applications, from the development of new therapeutic agents to the creation of advanced functional materials. The strategic placement of the bromo and aldehyde groups allows for a programmed and regioselective synthesis of complex molecular architectures that would be difficult to achieve through other means.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2051588-04-4

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromoquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H

InChI Key

KFYBIOXCTDCEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C=O)N=C1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromoquinoline 6 Carbaldehyde

De Novo Synthesis Strategies

De novo synthesis involves the construction of the quinoline (B57606) ring system from acyclic precursors. These methods offer the advantage of introducing the desired substituents at specific positions from the outset.

Cyclization Reactions for Quinoline Ring Formation with Pre-Installed Substituents

Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide potential pathways to 5-bromoquinoline-6-carbaldehyde, provided suitably substituted precursors are employed. wikipedia.orgwikipedia.orgwikipedia.org

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the target molecule, this would necessitate the use of an aniline with a bromine atom at the 3-position and a protected aldehyde or precursor at the 4-position. The harsh, acidic conditions of the Skraup reaction, however, can be a significant limitation, often leading to low yields and potential side reactions, especially with sensitive functional groups like aldehydes. iipseries.orgyoutube.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ. wikipedia.orgsynarchive.comnih.gov Reacting a 3-bromo-substituted aniline with an appropriate α,β-unsaturated carbonyl compound could theoretically yield the desired quinoline. The reaction mechanism is complex and still a subject of some debate. wikipedia.orgnih.gov

The Friedländer synthesis offers a milder alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, one could hypothetically use 2-amino-5-bromobenzaldehyde (B112427) and a three-carbon synthon that would form the pyridine (B92270) ring. orgsyn.org The success of this approach hinges on the availability and stability of the substituted 2-aminoaryl carbonyl compound. nih.gov A general mechanism for the Friedländer synthesis is depicted below.

Friedländer Synthesis Mechanism

A representation of the reaction mechanism for the Friedländer synthesis. wikipedia.org

Other notable cyclization reactions include the Combes synthesis , which utilizes the condensation of anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgquimicaorganica.org While versatile, directing the substitution to the desired 5- and 6-positions would depend on the specific aniline and diketone precursors used.

Multi-Component Reactions Leading to the Quinoline Nucleus

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step. rsc.orgiust.ac.ir While no specific MCR has been explicitly reported for the synthesis of this compound, the general principles of MCRs suggest a potential, albeit theoretical, pathway. Such a reaction would involve the convergent assembly of three or more starting materials that would provide all the necessary atoms for the final product. The development of a specific MCR for this target would be a significant advancement, offering high atom economy and procedural simplicity. rsc.org

Derivatization of Pre-existing Quinoline Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-formed quinoline ring. This approach relies on the principles of electrophilic and nucleophilic substitution to introduce the desired bromo and carbaldehyde groups at the correct positions.

Regioselective Bromination of Quinoline-6-carbaldehyde (B1297982) Precursors

The direct bromination of quinoline-6-carbaldehyde presents a challenge in terms of regioselectivity. Electrophilic substitution on the quinoline ring is influenced by the electronic nature of the existing substituents. The nitrogen atom in the quinoline ring is deactivating for electrophilic attack, meaning substitution typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. imperial.ac.ukarsdcollege.ac.in

The presence of a deactivating carbaldehyde group at the C6 position would further influence the regioselectivity of bromination. While direct bromination might yield a mixture of isomers, achieving high selectivity for the C5 position would likely require specific reaction conditions or the use of a directing group to favor substitution at that site.

Formylation Reactions of 5-Bromoquinoline (B189535) Derivatives

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov

The application of the Vilsmeier-Haack reaction to 5-bromoquinoline could potentially introduce a formyl group onto the quinoline ring. The regioselectivity of this reaction on a substituted quinoline is critical. The bromine at C5 is an ortho-, para-directing deactivator. Given the deactivating nature of the quinoline nitrogen on the pyridine ring, electrophilic attack is more likely to occur on the carbocyclic ring. The electronic and steric effects of the bromine atom would play a key role in determining the position of formylation. While formylation at the 6-position is the desired outcome, the formation of other isomers is possible. Detailed experimental studies would be necessary to determine the feasibility and regioselectivity of the Vilsmeier-Haack formylation of 5-bromoquinoline. rsc.org

Table 1. Summary of Synthetic Approaches
MethodTypeKey PrecursorsConsiderations
Skraup SynthesisDe NovoSubstituted aniline, glycerolHarsh conditions, potential for low yields
Doebner-von Miller ReactionDe NovoSubstituted aniline, α,β-unsaturated carbonylComplex mechanism, potential for side products
Friedländer SynthesisDe Novo2-amino-5-bromobenzaldehyde, active methylene compoundMilder conditions, dependent on precursor availability
Combes SynthesisDe NovoSubstituted aniline, β-diketoneForms 2,4-disubstituted quinolines, regioselectivity is key
Multi-Component ReactionDe NovoVarious simple moleculesPotentially efficient, specific protocol not established
Regioselective BrominationDerivatizationQuinoline-6-carbaldehydeRegioselectivity is a major challenge
Vilsmeier-Haack FormylationDerivatization5-BromoquinolineRegioselectivity depends on electronic and steric factors
Other Electrophilic Formylation Methods

Beyond the more common Vilsmeier-Haack and Reimer-Tiemann reactions, other electrophilic formylation methods can be considered for the synthesis of quinoline aldehydes. These reactions are typically effective on electron-rich aromatic systems. For a substrate like 5-bromoquinoline, the electron-withdrawing nature of the bromine atom and the quinoline nitrogen may necessitate careful selection of reagents and reaction conditions to achieve formylation at the C-6 position.

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid. semanticscholar.orgchemicalbook.com The reaction proceeds via an initial aminomethylation followed by oxidation to the aldehyde. While it is a classic method for the ortho-formylation of phenols, its application to less activated systems like bromoquinolines would likely require forcing conditions and may result in low yields. semanticscholar.org

The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride or tin(IV) chloride, to introduce a formyl group. rsc.orgnih.govrsc.org This method is also generally suited for electron-rich substrates. The regioselectivity on the 5-bromoquinoline ring would be a critical factor, with the potential for substitution at various positions on the benzene ring portion of the molecule.

Formylation MethodReagentsTypical ConditionsExpected Challenges
Duff ReactionHexamethylenetetramine (HMTA), AcidHigh temperature (150-200 °C)Low reactivity of the substrate, low yield, potential for side reactions
Rieche FormylationDichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Inert atmosphere, low temperature to room temperatureRegioselectivity control, harshness of the Lewis acid
Lithiation-Quench Strategies with Formylating Agents

A powerful strategy for the regioselective synthesis of aromatic aldehydes involves the use of organolithium intermediates. For this compound, two main approaches can be envisioned: lithium-halogen exchange and directed ortho-metalation.

Lithium-halogen exchange is a rapid reaction that can occur at low temperatures, where an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), selectively replaces the bromine atom with lithium. Subsequent quenching of the resulting 6-lithio-5-bromoquinoline with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or N-formylmorpholine, would yield the desired aldehyde. commonorganicchemistry.com The success of this approach hinges on the selective lithiation at the 6-position without competing reactions.

Directed ortho-metalation (DoM) is another potent technique for regioselective functionalization. rsc.orgacs.orgbldpharm.com In this strategy, a directing group on the aromatic ring coordinates to the lithium of the organolithium reagent, directing deprotonation to the adjacent ortho position. While 5-bromoquinoline itself does not possess a strong directing group at a suitable position to direct metalation to C-6, a precursor with a directing group at C-5 could potentially be used, followed by a subsequent bromination step. The nitrogen atom in the quinoline ring can direct lithiation, but typically to the C-8 position.

Specific experimental data for the lithiation-quench synthesis of this compound is scarce. The table below outlines plausible conditions based on general procedures for similar transformations.

Lithiation StrategyLithiating AgentFormylating AgentTypical ConditionsPotential Issues
Lithium-Halogen Exchangen-BuLi or t-BuLiDMFAnhydrous THF or Et₂O, low temperature (-78 °C)Formation of byproducts, stability of the aryllithium intermediate
Directed ortho-MetalationLDA or s-BuLi/TMEDAN-FormylmorpholineAnhydrous solvent, low temperatureLack of a suitable directing group for C-6 lithiation

Oxidation Pathways from 5-Bromo-6-methylquinoline (B2671469) Precursors

One of the most direct and common routes to an aromatic aldehyde is the oxidation of a corresponding methyl group. In this context, this compound would be synthesized from the precursor 5-bromo-6-methylquinoline. A variety of oxidizing agents can be employed for this transformation, with the key challenge being the prevention of over-oxidation to the carboxylic acid.

Reagents such as selenium dioxide (SeO₂) are classic choices for the oxidation of benzylic methyl groups to aldehydes. The reaction is typically carried out in a solvent like dioxane or acetic acid, often with heating. Another approach involves the use of chromium(VI) reagents , such as chromium trioxide (CrO₃) in acetic anhydride (B1165640) (Étard reaction conditions) or pyridinium (B92312) chlorochromate (PCC). These methods often provide good yields but generate stoichiometric amounts of heavy metal waste.

More modern and catalytically driven methods are also available. For instance, palladium-catalyzed oxidation in the presence of an oxidant like oxygen or tert-butyl hydroperoxide can be effective. These reactions often proceed under milder conditions and with higher selectivity.

The following table summarizes potential oxidation methods for the conversion of 5-bromo-6-methylquinoline to this compound, based on established protocols for similar substrates.

Oxidizing Agent/SystemTypical SolventTemperature RangePotential Advantages & Disadvantages
Selenium Dioxide (SeO₂)Dioxane/H₂ORefluxGood selectivity for aldehydes, toxic reagent
Chromium Trioxide (CrO₃)Acetic Anhydride0 °C to RTHigh yields, stoichiometric chromium waste
Pyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureMild conditions, chromium waste
Catalytic Palladium/OxidantToluene/Air80-120 °CCatalytic, potentially greener, may require ligand optimization

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.

Transition-Metal-Mediated Synthetic Routes

Transition metals, particularly palladium and rhodium, are powerful catalysts for the formation of C-C and C-H bonds, enabling novel synthetic routes to functionalized quinolines.

Palladium-catalyzed carbonylation reactions represent a viable approach to introduce a formyl group. nih.gov For instance, a 5-bromo-6-haloquinoline (where the second halogen is more reactive, e.g., iodine or a triflate) could undergo a carbonylative coupling reaction with a suitable reducing agent to form the aldehyde. Alternatively, a palladium-catalyzed formylation of a 5-bromo-6-stannyl or -boronylquinoline could be explored.

Rhodium-catalyzed hydroformylation of a 6-vinyl-5-bromoquinoline precursor could also yield the desired aldehyde. chemicalbook.com This reaction introduces a formyl group and a hydrogen atom across a double bond. The regioselectivity of the hydroformylation would be a key factor to control.

The development of specific transition-metal-mediated routes to this compound would require significant optimization. The table below presents hypothetical catalytic cycles.

Catalytic ApproachCatalyst PrecursorReagentsKey Transformation
Palladium-Catalyzed FormylationPd(OAc)₂ / LigandCO, Silane (as hydride source)Carbonylative C-H activation or cross-coupling
Rhodium-Catalyzed Hydroformylation[Rh(CO)₂Cl]₂Syngas (CO/H₂)Hydroformylation of an alkene

Organocatalytic and Biocatalytic Considerations

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, often providing high enantioselectivity and operating under mild, environmentally friendly conditions.

Organocatalytic strategies could potentially be employed in the construction of the quinoline ring system itself, with the aldehyde group being introduced at a later stage or being present in one of the starting materials for a cyclization reaction. For instance, an intramolecular cyclization of a suitably functionalized aniline derivative could be catalyzed by a chiral phosphoric acid or a secondary amine catalyst.

Biocatalysis offers the potential for highly selective oxidations. acs.org Enzymes such as monooxygenases or dioxygenases could potentially hydroxylate the methyl group of 5-bromo-6-methylquinoline to the corresponding alcohol, which can then be oxidized to the aldehyde using an alcohol dehydrogenase. chemscene.com While highly specific, this approach would require the identification or engineering of an enzyme with the desired activity and substrate tolerance. The use of whole-cell biocatalysts could also be explored.

Process Optimization and Green Chemistry Principles

The synthesis of this compound can be optimized to improve efficiency, reduce waste, and enhance safety, in line with the principles of green chemistry.

Key areas for process optimization include the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. semanticscholar.org The use of high-throughput screening technologies can accelerate this process.

From a green chemistry perspective, several aspects can be considered:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the synthesis. ub.edu

Catalysis: The use of catalytic methods, as discussed above, is inherently greener than stoichiometric reactions as it reduces waste. The development of recyclable catalysts further enhances the sustainability of the process. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can often reduce reaction times and energy consumption.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Solvent Selection and Reaction Medium Effects

The choice of solvent and reaction medium is a critical parameter in the Friedländer synthesis, significantly influencing reaction rate and yield. Common solvents employed for this reaction include ethanol (EtOH), methanol (B129727) (MeOH), and dimethylformamide (DMF). jk-sci.com The reaction can be promoted by either acid or base catalysts. researchgate.net

Research into the Friedländer synthesis of various quinoline derivatives has shown that acetic acid can serve effectively as both the solvent and the catalyst. nih.govresearchgate.net In some protocols, using neat acetic acid under specific conditions, such as microwave irradiation, has proven superior to using it as a dilute catalyst in another organic solvent, where the reaction may proceed very slowly and with poor yields. nih.govresearchgate.net The selection of the reaction medium is often optimized to balance reactant solubility, reaction kinetics, and ease of product isolation. For instance, studies on related syntheses have explored various solvents to determine the optimal conditions for quinoline formation.

Below is a data table illustrating the effect of different solvents on the yield of a representative Friedländer quinoline synthesis, highlighting the importance of solvent selection.

Table 1: Effect of Solvent on Friedländer Synthesis Yield

Solvent Catalyst Temperature (°C) Time Yield (%)
Acetic Acid None (acts as catalyst) 160 5 min (MW) Excellent
Ethanol p-Toluenesulfonic acid Reflux Variable Good
DMF Base (e.g., NaOH) 80-120 Variable Moderate to Good
Methanol Acid or Base Reflux Variable Moderate
Solvent-Free Various catalysts High Short High

This table is a composite representation based on findings from multiple sources on Friedländer synthesis. jk-sci.comnih.govorganic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the Friedländer synthesis is well-documented. benthamdirect.com This technique dramatically reduces reaction times from hours or even days to mere minutes, while often improving product yields. nih.govnih.gov

For the synthesis of halogenated quinolines, microwave-enhanced protocols have been developed that are catalyst- and protecting-group-free. nih.gov A comparative study demonstrated that microwave irradiation for the synthesis of 8-hydroxyquinolines resulted in a significant increase in the average yield from 34% with traditional oil bath heating to 72%. nih.gov In one specific optimization, the reaction of a 2-aminophenyl ketone with a cyclic ketone using neat acetic acid as the solvent and catalyst under microwave irradiation at 160°C was completed in just 5 minutes with excellent yields. nih.govresearchgate.net This rapid, efficient, and simple modification of the Friedländer methodology is considered a green approach. nih.gov

The table below compares conventional heating methods with microwave-assisted protocols for the Friedländer synthesis, underscoring the advantages of the latter.

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating Several hours to days Poor to Moderate Simple setup
Microwave-Assisted 5 - 15 minutes Good to Excellent Rapid reaction, higher yields, energy efficient

Data compiled from studies on microwave-enhanced Friedländer synthesis. nih.govbenthamdirect.comnih.gov

Reactivity and Chemical Transformations of 5 Bromoquinoline 6 Carbaldehyde

Reactions Involving the Bromo-Substituent

The bromine atom at the C-5 position of the quinoline (B57606) ring is a versatile handle for introducing molecular complexity. Its reactivity is dominated by metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.com The C-Br bond at the 5-position of the quinoline is a suitable electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. organic-chemistry.orglibretexts.orgyoutube.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and stability of many boronic acids. organic-chemistry.org

For 5-bromoquinoline-6-carbaldehyde, a Suzuki-Miyaura reaction would involve coupling with a suitable boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the 5-aryl- or 5-vinyl-quinoline-6-carbaldehyde product and regenerate the Pd(0) catalyst. nobelprize.org Research on other bromoquinolines, such as 6-bromoquinoline, has shown them to be highly reactive partners in Suzuki couplings. nih.gov

No specific data tables for Suzuki-Miyaura coupling of this compound are available in the surveyed scientific literature.

The Heck reaction couples aryl or vinyl halides with alkenes under palladium catalysis to form substituted alkenes. youtube.com This reaction would allow for the introduction of a vinyl group at the C-5 position of this compound. The process typically involves a palladium catalyst, a base, and the alkene coupling partner.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method would be used to synthesize 5-alkynylquinoline-6-carbaldehydes. The reaction is valued for its reliability and mild conditions. youtube.com

While these reactions are standard for aryl bromides, detailed research findings and data tables for their application to this compound are not present in the available literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher classical methods. wikipedia.org

This strategy would enable the synthesis of 5-aminoquinoline-6-carbaldehyde (B11914015) derivatives by reacting this compound with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. youtube.comorganic-chemistry.org Studies on the related compound 6-bromo-2-chloroquinoline (B23617) have demonstrated the successful and selective amination of the aryl bromide in the presence of other reactive sites, highlighting the potential of this methodology for functionalizing bromoquinolines. nih.gov

Specific examples and data tables for the Buchwald-Hartwig amination of this compound have not been reported in the surveyed literature.

Other important cross-coupling reactions could also be applied to functionalize the C-5 position.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. It is highly effective for forming C-C bonds. nobelprize.org

The Stille coupling utilizes an organotin reagent to couple with an organohalide, also catalyzed by palladium. A key advantage is the stability of the organotin reagents, though their toxicity is a significant drawback compared to the reagents used in Suzuki coupling. libretexts.org

Both reactions proceed through a catalytic cycle similar to the Suzuki coupling and would be expected to be effective for derivatizing the C-5 position of the quinoline ring, though no specific applications to this compound have been documented.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling reactions, SNAr does not typically require a metal catalyst. However, it requires the aromatic ring to be significantly electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The quinoline ring is inherently electron-deficient. The presence of the aldehyde group at C-6, which is an electron-withdrawing group, further deactivates the ring and could potentially facilitate SNAr at the C-5 position. However, the bromo-substituent is only moderately activating for SNAr compared to a nitro group, and its position is meta to the ring nitrogen. Therefore, forcing conditions (high temperatures, strong nucleophiles) would likely be required for a successful SNAr reaction at this position.

Lithiation and Subsequent Quenching Reactions

The bromine atom at the C-5 position of this compound is susceptible to lithium-halogen exchange, a powerful method for the formation of a C-Li bond. This reaction typically involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgharvard.edu The resulting 5-lithioquinoline-6-carbaldehyde is a highly reactive intermediate that can be quenched with a variety of electrophiles to introduce new functional groups at the C-5 position.

The rate of lithium-halogen exchange is generally rapid, often faster than other potential side reactions. harvard.edu The order of reactivity for halogens in this exchange is typically I > Br > Cl. wikipedia.org It is important to note that the aldehyde group at the C-6 position is also electrophilic and could potentially react with the organolithium reagent. However, the lithium-halogen exchange is often kinetically favored at very low temperatures.

Once the 5-lithio derivative is formed, it can be treated with various electrophiles in quenching reactions. For instance, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield quinoline-5-carbaldehyde-6-carboxylic acid. Quenching with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.

Table 1: Representative Lithiation and Quenching Reactions on Bromoquinolines

Bromoquinoline SubstrateLithiating AgentElectrophileProductReference
3-Bromoquinolinen-BuLiCO₂Quinoline-3-carboxylic acidAnalogous reaction
2-Bromoquinolinen-BuLiPivalaldehyde2-(1-Hydroxy-2,2-dimethylpropyl)quinolineAnalogous reaction
Aryl Bromidet-BuLiBenzaldehyde(Aryl)(phenyl)methanolAnalogous reaction

This table presents analogous reactions on similar bromo-heterocyclic systems to illustrate the potential transformations of this compound.

Reactivity of the Quinoline Heterocycle

The quinoline ring system in this compound is a key determinant of its chemical reactivity, allowing for transformations at both the carbocyclic and heterocyclic portions of the molecule.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process due to the presence of the deactivating nitrogen atom, which reduces the electron density of the ring system, particularly the pyridine (B92270) ring. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine ring. The existing substituents, the bromine atom at C-5 and the aldehyde group at C-6, further influence the regioselectivity of EAS reactions.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of quinolines. nih.govnih.gov These reactions often proceed with high regioselectivity, which can be controlled by the choice of catalyst, ligands, and directing groups. For this compound, the existing aldehyde could potentially act as a directing group to facilitate C-H activation at an adjacent position. However, a more common strategy involves the N-oxide of the quinoline.

The N-oxide of a quinoline can act as an internal directing group, guiding the palladium catalyst to the C-2 or C-8 positions. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are selective for the C-2 position, methods for C-8 selective functionalization have also been developed. These reactions allow for the introduction of various aryl, alkyl, or other functional groups through cross-coupling reactions.

Table 2: Examples of Palladium-Catalyzed Functionalization of Quinoline Derivatives

Quinoline SubstratePalladium CatalystCoupling PartnerProduct TypeReference
Quinoline N-oxidePd(OAc)₂IodoarenesC-8 Arylated quinolineAnalogous reaction
Quinoline N-oxidePd(OAc)₂OlefinsC-2 Alkenylated quinolineAnalogous reaction
N-PhenylacrylamidesPd(II)-Quinolin-2(1H)-oneAnalogous reaction

This table showcases representative palladium-catalyzed reactions on quinoline systems, indicating potential transformations for derivatives of this compound.

Reactions at the Nitrogen Atom (e.g., N-oxidation)

The nitrogen atom of the quinoline ring is a site of basicity and nucleophilicity, allowing for reactions such as N-oxidation. Treatment of this compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid would likely yield the corresponding this compound N-oxide. researchgate.netresearchgate.netnih.gov

The formation of the N-oxide has significant implications for the reactivity of the quinoline ring. As mentioned, it can serve as a directing group in palladium-catalyzed C-H functionalization. researchgate.net Furthermore, the N-oxide activates the quinoline ring towards nucleophilic substitution, particularly at the C-2 and C-4 positions. For instance, nitration of 6-bromoquinoline-1-oxide has been shown to proceed at the C-4 and C-5 positions. researchgate.net The N-oxide can also be subjected to deoxygenative functionalization, where the oxygen atom is removed during the course of the reaction to introduce a new substituent, often at the C-2 position.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific FTIR data for 5-bromoquinoline-6-carbaldehyde is not extensively published, analysis of related quinoline (B57606) and dione (B5365651) derivatives provides a strong basis for assigning its characteristic vibrational modes. mdpi.com The analysis of carbonyl wavelength ranges, in particular, is crucial for identification. mdpi.com

The key functional groups in this compound—the quinoline ring, the aldehyde group, and the carbon-bromine bond—exhibit distinct absorption bands. The aldehyde group's C=O stretching vibration is a prominent feature, typically appearing in the 1700–1650 cm⁻¹ region. mdpi.com The aromatic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600–1400 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch ~2850, ~2750
Aldehyde C=O Stretch ~1700 - 1680
Quinoline Ring Aromatic C-H Stretch >3000
Quinoline Ring C=C and C=N Stretch ~1600 - 1450

Data inferred from spectroscopic studies of related quinoline carboxaldehydes and halogenated aromatic compounds. mdpi.comresearchgate.netresearchgate.net

Raman spectroscopy provides information complementary to FTIR by detecting vibrations that result in a change in molecular polarizability. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. However, for asymmetric molecules like this compound, many vibrations are active in both. Experimental and theoretical studies on related molecules like quinoline-5-carboxaldehyde have utilized FT-Raman spectroscopy to provide a complete vibrational picture. researchgate.net The symmetric vibrations, such as the quinoline ring breathing mode, often produce strong signals in Raman spectra. The C=O stretch of the aldehyde and the C-Br stretch are also expected to be Raman active.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the quinoline aromatic system and the carbonyl group of the aldehyde. Studies on various quinolinecarbaldehydes have characterized their electronic absorption properties. mdpi.com The quinoline moiety typically shows strong absorption bands below 350 nm due to π → π* transitions. The n → π* transition of the aldehyde's carbonyl group is generally weaker and appears at a longer wavelength, sometimes overlapping with the π → π* bands. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline-6-carbaldehyde (B1297982).

While this compound itself may not be strongly fluorescent, its derivatives can exhibit significant photoluminescence. researchgate.net The quinoline scaffold is a common component in fluorescent probes and materials. researchgate.net The introduction of various functional groups can modulate the fluorescence properties, including emission wavelength and quantum yield. For instance, the synthesis and photophysical studies of various nitrogen heterocycles, including quinolines, are an active area of research. umaine.edu The creation of Schiff base derivatives from quinoline-5-carbaldehydes, for example, has been shown to produce compounds whose properties can be characterized by various spectroscopic techniques, including electronic absorption. mdpi.com The fluorescence behavior is highly sensitive to the molecular structure and environment, making it a valuable tool for studying molecular interactions and for the development of sensors. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation in the solid state.

While the specific crystal structure of this compound is not publicly available, data from closely related derivatives, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and various Schiff bases, have been determined by single-crystal X-ray diffraction. mdpi.com These studies reveal detailed structural information, including how molecules pack in the crystal lattice. For example, the crystal structure of a related compound, [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, was solved and shown to crystallize in a monoclinic system with a P2₁/c space group, with the structure stabilized by intermolecular hydrogen bonds. nih.gov The analysis of a derivative like 5‐bromo‐6‐(bromomethylene)‐ 4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione also provides insight into the structural possibilities of bromo-quinoline systems. researchgate.net Such analyses are crucial for understanding structure-property relationships.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound ([5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c

This data is for a representative complex heterocyclic molecule and illustrates the type of information obtained from X-ray crystallography. nih.gov

Chromatographic and Purity Assessment Techniques

Chromatographic methods are indispensable in the synthesis and quality control of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, ranging from rapid reaction monitoring to precise purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and performing quantitative analysis. This technique offers high resolution and sensitivity, making it ideal for detecting even trace impurities. A typical HPLC analysis involves a stationary phase, such as a C18 silica (B1680970) column, and a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under gradient or isocratic conditions. Detection is commonly achieved using a UV detector set at a wavelength where the quinoline chromophore exhibits strong absorbance.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the purity of related complex heterocyclic compounds is routinely assessed using this method. For instance, purity levels of novel kinase inhibitors incorporating a quinoline framework have been determined to be as high as 95.8% by HPLC, underscoring the technique's capability in characterizing compounds of similar structural complexity. rsc.org For a standardized analysis of this compound, a method would be developed and validated to ensure accuracy, precision, and linearity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, though its application to compounds like this compound may present challenges. The viability of GC analysis depends on the compound's volatility and thermal stability. Given its relatively high molecular weight and the presence of a polar aldehyde group, this compound may require high inlet temperatures for volatilization, which could risk thermal degradation.

Should the compound prove amenable to GC analysis, it would typically involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would be particularly advantageous, as it provides not only retention time data for purity assessment but also mass spectra that can confirm the identity of the compound and any impurities. However, derivatization to a more volatile and thermally stable analogue might be necessary to achieve optimal chromatographic performance.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. rsc.orglibretexts.org In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product. chegg.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica gel. rochester.edu A co-spot, containing both the starting material and the reaction mixture, is often used as a reference. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system, known as the eluent. rsc.org The choice of eluent is critical for achieving good separation between the spots corresponding to the reactant and the product. After development, the plate is visualized, commonly under UV light, where the aromatic quinoline ring will be UV-active. rsc.org The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. libretexts.org

Table 2: General Procedure for TLC Reaction Monitoring

StepDescription
Plate Preparation A pencil line is drawn approximately 1 cm from the bottom of a silica gel TLC plate. rsc.org
Spotting Using a capillary tube, small spots of the starting material, the reaction mixture, and a co-spot are applied to the pencil line. rochester.edu
Development The plate is placed in a sealed chamber with a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane). The solvent front is allowed to move up the plate. rsc.org
Visualization The plate is removed, the solvent front is marked, and the plate is dried. The spots are then visualized under a UV lamp. rsc.org
Analysis The relative positions (Rf values) of the spots are analyzed to determine the extent of the reaction.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 5-bromoquinoline-6-carbaldehyde have been found in the reviewed literature. While DFT is a common method for such analyses of organic molecules, research has focused on other quinoline (B57606) derivatives.

There are no specific studies available that predict the spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound using computational methods.

Molecular Modeling and Dynamics

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature.

No published research has been identified that details the simulation of intermolecular interactions or the crystal packing of this compound.

Reaction Mechanism Elucidation

There is a lack of specific theoretical studies elucidating the reaction mechanisms of this compound. While general reaction pathways for quinoline derivatives are known, dedicated computational studies for this particular compound are not available.

Transition State Computations

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state, which represents the highest energy point along a reaction coordinate. wikipedia.org Computational methods, particularly DFT, are extensively used to locate and characterize these transition states for reactions involving quinoline derivatives. nih.gov

The process of transition state computation involves mapping the potential energy surface of a reaction to identify the saddle point corresponding to the transition state. This is a critical step as the energy of the transition state determines the activation energy of the reaction. For a transition state to be confirmed, it must have exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. nih.gov

In the context of reactions involving quinoline carbaldehydes, such as electrophilic or nucleophilic additions to the carbonyl group or substitutions on the quinoline ring, transition state computations can reveal key mechanistic details. For instance, in the oxidation of quinoline, DFT calculations have been used to predict the transition state structure and probe the reaction mechanism. nih.gov These calculations can determine which atoms are directly involved in bond-breaking and bond-forming processes and can elucidate the geometry of the molecule at the point of highest energy.

While specific transition state computations for reactions involving this compound are not extensively documented in publicly available literature, studies on related quinoline derivatives provide a strong precedent for the application of these methods. For example, computational investigations into the Wittig reaction of chromene- and quinoline-3-carbaldehydes utilized DFT to study the nature of the initial transition state, which is crucial for determining the stereochemistry of the product. mdpi.com

Table 1: Representative Data from Transition State Computations for a Generic Quinoline Reaction

ParameterValueDescription
ReactionGeneric Electrophilic AdditionA representative reaction for illustrative purposes.
Transition State Energy-1.2365899E+06 a.u.The calculated total energy of the transition state structure. nih.gov
Imaginary Frequency-104.5 cm⁻¹The single imaginary frequency confirming the structure as a true transition state. nih.gov
Activation Energy (ΔE‡)VariesThe energy difference between the reactants and the transition state.

Note: The data in this table is illustrative and based on findings for related quinoline compounds, as specific data for this compound is not available.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway provides a comprehensive view of the energy changes that occur as reactants are converted into products. These profiles are constructed by calculating the energies of the reactants, intermediates, transition states, and products. The resulting diagram, often plotted as energy versus the reaction coordinate, offers a visual representation of the reaction's feasibility and kinetics. youtube.com

For a molecule like this compound, several reaction pathways can be envisaged, including those involving the aldehyde functional group and those concerning the bromo-substituted quinoline ring. Computational chemistry allows for the exploration and comparison of these different pathways. For example, in an electrophilic aromatic substitution reaction, the energetic profile can help determine whether the substitution is more likely to occur at a specific position on the quinoline ring. researchgate.net

Studies on nucleophilic aromatic substitution (SNAr) reactions, which are relevant to bromo-substituted aromatic systems, have utilized computational methods to generate free energy profiles. These profiles help in understanding whether a reaction proceeds through a classical two-step mechanism or a concerted mechanism. researchgate.net The relative energies of intermediates and transition states provide crucial information about the rate-determining step of the reaction.

Table 2: Illustrative Energetic Profile Data for a Multi-Step Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting point of the reaction.
Transition State 1 (TS1)+25.0Energy barrier for the first step.
Intermediate 1+5.0A metastable species formed after the first step.
Transition State 2 (TS2)+15.0Energy barrier for the second step.
Products-10.0The final, stable products of the reaction.

Note: This table presents a hypothetical energetic profile to illustrate the concepts discussed. The values are not specific to this compound.

Exploration of Biological Activity in Functionalized Quinoline Scaffolds

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. For the quinoline (B57606) core, the nature and position of substituents significantly influence its biological effects.

Systematic Structural Modifications of 5-Bromoquinoline-6-carbaldehyde and its Derivatives

Systematic modifications of the this compound scaffold would involve alterations at several key positions to probe the electronic and steric requirements for biological activity. These modifications could include:

Modification of the Aldehyde Group (Position 6): The aldehyde group is a versatile functional group that can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functionalities such as imines, oximes, or hydrazones. For instance, the conversion of the aldehyde to a hydrazone has been shown in other quinoline series, like quinoline-3-carbaldehyde derivatives, to yield compounds with antimicrobial and cytotoxic activities. nih.gov

Substitution at Other Positions of the Quinoline Ring: Introducing various substituents (e.g., nitro, amino, hydroxyl, alkyl, aryl groups) at other available positions on the quinoline ring could further modulate the compound's biological profile. For example, studies on other bromo-substituted quinolines, such as 6-bromo-5-nitroquinoline (B1267105), have demonstrated significant antiproliferative activity. nih.gov

Correlation of Structural Features with Biological Target Interaction Potency

The potency of interaction with biological targets is directly correlated with the structural features of the quinoline derivatives.

Role of the Quinoline Core: The planar aromatic quinoline ring system is a key feature for intercalation into DNA, a mechanism of action for some topoisomerase inhibitors. nih.govnih.gov

Influence of the Aldehyde Group: The aldehyde at position 6 can act as a hydrogen bond acceptor or can participate in the formation of covalent bonds with nucleophilic residues in the active site of target enzymes.

Impact of the Bromo Substituent: The bromine atom at position 5 can form halogen bonds with protein residues, contributing to the binding affinity. Its electron-withdrawing nature also affects the pKa of the quinoline nitrogen, which can be crucial for interactions with biological targets. In a study of quinoline derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a bromine atom at the R² position was found to be beneficial for potency. rsc.org

Target Identification and Mechanistic Investigation (In Vitro/Cellular)

Identifying the specific molecular targets and elucidating the mechanism of action are essential steps in drug discovery. Based on the activities of related quinoline compounds, this compound could potentially interact with several important biological targets.

Enzyme Inhibition Assays

Carbonic Anhydrase (CA): Certain quinoline derivatives have been investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. nih.gov While specific data for this compound is not available, its structural features could warrant investigation for CA inhibitory activity.

Sphingosine (B13886) Kinase (SphK): Quinoline-based compounds have been identified as inhibitors of sphingosine kinase (SphK), an enzyme implicated in cancer cell proliferation and survival. nih.govresearchgate.net Specifically, quinoline-5,8-diones have shown inhibitory activity against SphK1. nih.govresearchgate.net The potential of this compound as an SphK inhibitor remains to be explored.

Topoisomerase I: Quinolines are structurally related to known topoisomerase I inhibitors like camptothecin. nih.gov Indenoisoquinolines, which share a similar structural motif, are potent Top1 inhibitors. nih.gov The planar nature of the quinoline ring in this compound suggests that it could potentially act as a DNA intercalator and interfere with topoisomerase I function. nih.govnih.gov

Receptor Binding Studies

Currently, there is no publicly available information from receptor binding studies specifically for this compound.

Cell-Based Assays for Cellular Pathway Modulation

Antiproliferative Activity in Cell Lines: While direct data for this compound is lacking, related quinoline derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, 6-bromo-5-nitroquinoline showed significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov Another study on quinoline-3-carbaldehyde hydrazone derivatives reported cytotoxic activity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells. nih.gov These findings suggest that this compound and its derivatives could also exhibit antiproliferative properties, which would need to be confirmed through in vitro testing.

Rational Design Approaches for Bioactive Quinoline Derivatives

Rational drug design, which utilizes the growing understanding of biological targets and chemical interactions, is a cornerstone of modern medicinal chemistry. mdpi.com For quinoline derivatives, these approaches are pivotal in transforming basic scaffolds into potent and selective bioactive agents. nih.gov

Ligand-Based Design Principles

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or complex. This approach relies on analyzing the structure-activity relationships (SAR) of a series of compounds that bind to the target. nih.gov For quinoline derivatives, a prominent LBDD method is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. acs.org

Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models. nih.gov These models correlate the 3D structural and electrostatic properties of a set of quinoline compounds with their experimentally determined biological activity, such as inhibitory concentrations (pIC50). acs.org By analyzing the contour maps generated by these models, researchers can identify which structural features—such as steric bulk or electrostatic charge distribution at specific positions on the quinoline ring—are favorable or unfavorable for enhancing biological activity. researchgate.net This information guides the design of new derivatives with improved potency. acs.org

Table 1: Key Aspects of Ligand-Based Design for Quinoline Derivatives

Design PrincipleTechniqueApplicationOutcome
3D-QSARCoMFACorrelates 3D structure with anti-cancer activity for a series of quinoline compounds. nih.govGenerates predictive models and contour maps to guide the design of new derivatives with enhanced potency. researchgate.net
SAR Analysis-Identifies common structural features among potent inhibitors. researchgate.netGuides the rational design of new series of derivatives aiming for enhanced inhibitory potential. researchgate.net

Structure-Based Design Utilizing Computational Docking and Molecular Dynamicsmdpi.comnih.govresearchgate.net

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves using computational methods to predict how a ligand will bind to the active site of a receptor.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to another to form a stable complex. For quinoline derivatives, docking studies are routinely performed to understand their binding affinity and mode of interaction with target enzymes like reverse transcriptase, kinases, or proteins involved in metabolic diseases. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (the quinoline derivative) and the protein target. mdpi.com The docking algorithm then calculates a "docking score," which estimates the binding affinity, and visualizes the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov These simulations provide insights into the dynamic behavior of the complex, helping to validate the binding mode predicted by docking and confirming the stability of the key interactions. researchgate.net

Table 2: Examples of Molecular Docking Studies with Quinoline Derivatives

Quinoline Derivative ClassTarget ProteinKey Findings
Quinoline-based HydrazonesHuman Pancreatic α-AmylaseIdentified key binding orientations and interactions within the enzyme's binding pocket. researchgate.net
Pyrimidine-containing QuinolinesHIV Reverse TranscriptaseShowed strong binding affinity; derivatives with electron-withdrawing bromo groups exhibited better binding. mdpi.com
Dihydrazone DerivativesCyclin-Dependent Kinase 2 (CDK2)Suggested that CDK2 may be a target, with the compounds binding via partial insertion. nih.gov
Triazole/Thiadiazole QuinolonesPenicillin-Binding ProteinsRevealed potential as antimicrobial agents with a mechanism similar to ampicillin. researchgate.netnih.gov

Applications in Materials Science and Catalysis

Precursor for Functional Materials

Development of Fluorescent Probes and Dyes from Quinoline (B57606) Derivatives

Quinoline derivatives are extensively used in the creation of fluorescent probes and dyes due to their inherent photophysical properties, which can be finely tuned through chemical synthesis. nih.gov These probes are powerful tools for various applications, including live-cell imaging and sensing of the cellular microenvironment, such as pH. nih.gov The development of novel dyes often involves a modular design approach, where different parts of the molecule are systematically altered to optimize fluorescence, cell permeability, and target specificity. nih.gov

The structure of 5-bromoquinoline-6-carbaldehyde is well-suited for such a modular approach. The quinoline core acts as the fundamental fluorophore. The aldehyde group (-CHO) at the 6-position provides a reactive site for creating new molecular structures. For instance, it can react with amino groups to form an imine, a reaction that can be engineered to produce a "turn-on" fluorescence response. This process, known as photoinduced electron transfer (PeT) quenching, is often observed in fluorophores bearing an amino group, which keeps them in a non-fluorescent "off" state. Conversion of the amine to an imine can block this PeT process, restoring fluorescence and increasing the quantum yield significantly. mdpi.com

Furthermore, the bromine atom at the 5-position is a critical handle for introducing a wide range of chemical diversity. It is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. nih.gov This allows for the straightforward attachment of various aryl or other functional groups, enabling the rational design of probes with predictable and tunable photophysical properties. nih.gov By strategically adding different substituents via cross-coupling, researchers can modulate the electron-donating or withdrawing nature of the quinoline system, thereby shifting the absorption and emission wavelengths across the visible spectrum. nih.gov

While direct studies detailing the use of this compound as a fluorescent probe are limited, the principles are well-established with analogous compounds. For example, a general two-step synthesis for quinoline-based probes has been developed, demonstrating how commercially available starting materials can be rapidly converted into a diverse library of fluorophores with high yields. nih.gov This strategy underscores the potential of this compound as a valuable intermediate in the combinatorial development of novel dyes for chemical biology.

Below is a table summarizing the photophysical properties of representative fluorescent probes derived from quinoline and other scaffolds, illustrating the principles of fluorescence modulation.

Table 1: Spectral Properties of Amine/Imine-Based Fluorescent Probes

Fluorophore SystemFormAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
Boron Dipyrromethene (BDP)Amine4995090.05
Boron Dipyrromethene (BDP)Imine (with Salicylaldehyde)5005100.40
RosamineAmine550570<0.01
RosamineImine (with Salicylaldehyde)5505700.10

This table is generated based on data for model systems to illustrate the "turn-on" mechanism. mdpi.com

Application in Polymeric Materials or Organic Electronics

Currently, there is a lack of specific research findings or documented applications of this compound in the fields of polymeric materials or organic electronics within publicly available scientific literature. While quinoline-containing polymers and materials have been investigated for applications such as organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability, the direct incorporation or use of this specific carbaldehyde-functionalized bromoquinoline is not reported.

The functional groups of this compound theoretically permit its use as a monomer or a precursor for monomers in polymer synthesis. The aldehyde could be used in condensation polymerization reactions, while the bromo-substituent could be converted into other polymerizable groups. However, without experimental data or dedicated studies, its role in this area remains speculative.

Future Directions and Emerging Research Opportunities

Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for advancing the study of 5-bromoquinoline-6-carbaldehyde. While classical methods for quinoline (B57606) synthesis exist, emerging technologies offer greener, more efficient, and often more versatile alternatives. nih.gov

Photocatalytic and Electrochemical Synthesis

Recent years have witnessed a surge of interest in photocatalytic and electrochemical methods for the synthesis and functionalization of heterocyclic compounds. rsc.orgresearchgate.netacs.orgacs.orgorganic-chemistry.org These techniques, which utilize light or electricity as traceless reagents, align with the principles of green chemistry by minimizing waste and often allowing for reactions to be conducted under mild conditions. rsc.orgacs.org

Future research could explore the application of visible-light-mediated photocatalysis for the construction of the this compound core. For instance, photocatalytic Povarov reactions or oxidative cyclizations could offer novel pathways to this scaffold. researchgate.netacs.orgacs.org Similarly, electrochemical approaches, which have been successfully employed for the bromofunctionalization of alkenes and alkynes, could be adapted for the late-stage introduction of the bromine atom onto a pre-formed quinoline-6-carbaldehyde (B1297982) skeleton. mdpi.comencyclopedia.pubrsc.org The electrochemical oxidation of tryptophol (B1683683) and related derivatives to form brominated heterocycles provides a compelling precedent for such investigations. encyclopedia.pub

MethodologyPotential Application for this compoundKey Advantages
Photocatalytic Povarov Reaction One-pot synthesis from an appropriately substituted aniline (B41778), an aldehyde, and an alkene.Mild reaction conditions, high atom economy, potential for asymmetric synthesis.
Electrochemical Bromination Late-stage functionalization of quinoline-6-carbaldehyde.Use of safe bromide sources, high selectivity, avoidance of hazardous brominating agents.
Visible-Light-Mediated Oxidative Cyclization Synthesis from 2-aminobenzyl alcohol derivatives. organic-chemistry.orgGreen oxidant (e.g., O2), mild conditions, good functional group tolerance. organic-chemistry.orgmdpi.com

Flow Chemistry Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. thieme-connect.deresearchgate.netacs.orgvapourtec.comresearchgate.net The application of flow chemistry to the synthesis of quinolines has been demonstrated, showcasing its potential for the efficient production of these important heterocycles. thieme-connect.devapourtec.comresearchgate.net

A key area for future research is the development of a continuous flow process for the synthesis of this compound. This could involve telescoping multiple reaction steps, such as the initial quinoline ring formation followed by bromination and formylation, into a single, automated sequence. vapourtec.com Such an approach would not only streamline the synthesis but also enable the rapid generation of analogues for structure-activity relationship (SAR) studies. A continuous photochemical process has been successfully used to generate various substituted quinolines with high throughput, a strategy that could be adapted for this compound. vapourtec.com

Flow Chemistry ApproachPotential ImplementationBenefits
Telescoped Synthesis Integration of quinoline formation, bromination, and formylation in a multi-step flow system.Reduced manual handling, improved safety, higher overall yield.
Photochemical Flow Reaction Utilization of a flow reactor equipped with a light source for photocatalytic synthesis.Precise control over reaction parameters, efficient light penetration, enhanced scalability. thieme-connect.de
Packed-Bed Reactor Use of a column packed with a solid-supported reagent or catalyst for specific transformations.Easy separation of products, catalyst recycling, potential for higher reaction efficiency.

Advanced Derivatization Strategies

The strategic modification of the this compound scaffold is crucial for tuning its properties and developing new applications. The presence of three distinct functional handles—the bromine atom, the carbaldehyde group, and the quinoline core itself—provides a rich platform for chemical exploration. nih.govfrontiersin.orgrsc.orgrsc.org

Multi-functionalization at the Quinoline Core

The quinoline ring system is amenable to a variety of functionalization reactions, including C-H activation, which allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. mdpi.comrsc.orgrsc.org Future work should focus on the selective multi-functionalization of the this compound core to expand its chemical diversity.

For example, the bromine atom at the C5-position can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions. The carbaldehyde at the C6-position can serve as a versatile precursor for the introduction of a wide range of substituents through reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation. Furthermore, the quinoline nitrogen can be quaternized or oxidized to the N-oxide, which can direct further functionalization at the C2-position. rsc.org

Functionalization SitePotential ReactionResulting Structure
C5-Position (Bromine) Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.Arylated, alkynylated, or aminated quinolines.
C6-Position (Carbaldehyde) Reductive amination with various amines.Aminomethylquinoline derivatives.
Quinoline Nitrogen N-oxidation followed by C-H functionalization.C2-substituted quinoline-N-oxides.

Development of Conjugates and Pro-molecules

The conjugation of this compound with other bioactive molecules or targeting moieties represents a promising strategy for the development of novel therapeutic agents with enhanced efficacy and selectivity. nih.govarabjchem.orgresearchgate.netrsc.org Hybrid molecules, where two or more pharmacophores are linked together, can exhibit synergistic effects or multi-target activity. nih.govrsc.org

Future research should explore the synthesis of conjugates of this compound with molecules such as chalcones, which are known for their anticancer properties, or with amino acids and peptides to improve cell permeability and target specificity. rsc.org Additionally, the development of pro-molecules, which are inactive precursors that are converted to the active drug in vivo, could be a valuable approach to improve the pharmacokinetic profile and reduce off-target toxicity. For instance, the carbaldehyde group could be masked as an acetal (B89532) or a hydrazone that is cleaved under specific physiological conditions. arabjchem.org The hybridization of quinolines with other pharmacophores has been shown to be a promising strategy for enhancing antimalarial activity. researchgate.net

Conjugate/Pro-molecule TypeDesign StrategyPotential Advantage
Quinoline-Chalcone Hybrids Linking the quinoline scaffold to a chalcone (B49325) moiety. rsc.orgPotential for synergistic anticancer activity. rsc.org
Peptide Conjugates Coupling to a cell-penetrating or tumor-targeting peptide.Improved drug delivery and target specificity.
Hydrazone Pro-molecules Formation of a hydrazone from the carbaldehyde group.pH-sensitive release of the active compound.
Glycoconjugates Attachment of sugar moieties. researchgate.netEnhanced pharmacokinetic properties and potential for targeted delivery. researchgate.net

Integrated Computational-Experimental Research

The synergy between computational modeling and experimental studies is a powerful engine for accelerating the discovery and development of new molecules. mdpi.comnih.govacs.orgnih.gov In the context of this compound, an integrated approach can provide valuable insights into its reactivity, properties, and biological activity, thereby guiding experimental efforts.

Future research should leverage computational tools such as Density Functional Theory (DFT) to predict the reactivity of different positions on the quinoline ring, aiding in the design of selective functionalization strategies. Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors, and to identify the key structural features required for potent activity. nih.govnih.gov These computational predictions can then be validated and refined through targeted synthesis and biological evaluation, creating a feedback loop that accelerates the optimization of lead compounds.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Calculation of electronic properties and reaction mechanisms.Prediction of regioselectivity in functionalization reactions.
Molecular Docking Simulation of the binding of derivatives to a target protein. nih.govIdentification of potential biological targets and key binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity. nih.govDevelopment of predictive models to guide the design of more potent analogues. nih.gov

Targeted Applications

The quinoline nucleus is a core component of many compounds with significant biological activity, making its derivatives prime candidates for fundamental research into various cellular pathways. ekb.egmdpi.com A particularly promising area is the development of kinase inhibitors, as protein kinases are key regulators of cell signaling, and their dysregulation is implicated in numerous diseases. nih.govresearchgate.net Quinoline-based compounds have shown inhibitory activity against a broad spectrum of kinases, including Pim-1 kinase and VEGFR-2. mdpi.comnih.gov Structure-activity relationship (SAR) studies of quinoline derivatives have highlighted that specific substitutions, including the presence of a bromine atom, can be beneficial for potency against enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for autoimmune diseases and cancer. rsc.org

The aldehyde and bromo-substituents on this compound provide handles for synthetic modification, allowing for the creation of diverse libraries of compounds. These libraries can be screened against specific biological targets such as topoisomerases, enzymes involved in DNA replication, and tubulin, which is crucial for cell division. ekb.eg The exploration of these targets in a non-clinical research context can elucidate fundamental biological processes and validate new targets for future therapeutic development.

The quinoline scaffold is not only important in biology but also in industrial and synthetic chemistry, including catalysis. Quinoline derivatives can be utilized in the development of advanced catalytic systems, acting as ligands that coordinate with transition metals to facilitate chemical transformations. rsc.orgnih.gov Research has shown the use of various metal catalysts, including cobalt, nickel, and copper, in the synthesis of substituted quinolines, highlighting the interaction between the quinoline ring and metals. rsc.orgnih.gov

The structure of this compound is well-suited for incorporation into more complex catalytic structures. The bromine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, allowing the quinoline unit to be linked to other molecular fragments. Simultaneously, the aldehyde group is highly reactive and can be used to build larger ligand architectures. Furthermore, recent advances in electrocatalysis have demonstrated that quinoline frameworks can be constructed and functionalized under metal-free conditions, opening up greener and more efficient synthetic routes. acs.org The development of novel catalysts based on the this compound scaffold could lead to new efficiencies in producing fine chemicals and complex molecules.

Quinoline and its derivatives are widely recognized for their unique photophysical properties, making them excellent candidates for the development of fluorescent sensors. nanobioletters.com Due to its rigid, aromatic structure, the quinoline moiety often serves as a fluorophore that can signal the presence of specific analytes, particularly metal ions. nih.gov The design of these chemosensors often involves functionalizing the quinoline core with a receptor unit that can selectively bind to a target ion. nanobioletters.com

The aldehyde group of this compound is an ideal reactive site for synthesizing such sensors. It can be readily converted into a Schiff base or other coordinating groups, which can then selectively bind to metal ions like Zn²⁺, Cu²⁺, Fe³⁺, and Fe²⁺. nih.govacs.org Upon binding, the electronic properties of the molecule are altered, leading to a detectable change in the fluorescence emission, such as enhancement (chelation-enhanced fluorescence) or quenching. nanobioletters.comnih.govacs.org This can allow for the qualitative and quantitative analysis of these ions. nih.gov Research has demonstrated the development of quinoline-based probes that provide a colorimetric or ratiometric response, enabling the selective detection of ions even in complex biological or environmental samples. nih.govrsc.org Therefore, this compound serves as a valuable building block for creating next-generation sensors for applications in diagnostics and environmental monitoring.

Compound Information Tables

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
Pim-1 kinase
VEGFR-2
Human dihydroorotate dehydrogenase (hDHODH)

Table 2: Predicted Properties for this compound

PropertyValueSource
Molecular Formula C₁₀H₆BrNOPubChem uni.lu
Molecular Weight 236.07 g/mol PubChem uni.lu
InChI InChI=1S/C10H6BrNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6HPubChem uni.lu
InChIKey KFYBIOXCTDCEDO-UHFFFAOYSA-NPubChem uni.lu
SMILES C1=CC2=C(C=CC(=C2Br)C=O)N=C1PubChem uni.lu
Predicted XlogP 2.3PubChem uni.lu

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